molecular formula C16H18O5 B2779168 [(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid CAS No. 135111-35-2

[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid

Cat. No. B2779168
Key on ui cas rn: 135111-35-2
M. Wt: 290.315
InChI Key: DHVARIMZVITILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268386

Procedure details

A mixture of ethyl (2-{(3,4-dihydro-4-oxospiro [2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate (prepared in Preparation 27) (0.5 g, 1.57 mmol) and 1N sodium hydroxide (1.9 ml, 1.9 mmol), and ethanol (5 ml) is stirred at room temperature for one hour. The mixture is made acid with 1N HCl, filtered, and washed with small amount of water to separate crystalline precipitates. Recrystallization from a mixture of diethyl ether and hexane gives the title compound as a crystalline solid (0.39 g, 85.6%, m.p.=148°-149° C.).
Name
2-{(3,4-dihydro-4-oxospiro [2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85.6%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:12]2[CH:13]=[C:14]([O:17][CH2:18][C:19]([O-:21])=[O:20])[CH:15]=[CH:16][C:11]=2[O:10][C:4]2([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)[CH2:3]1.[OH-].[Na+].Cl>C(O)C>[O:1]=[C:2]1[C:12]2[CH:13]=[C:14]([O:17][CH2:18][C:19]([OH:21])=[O:20])[CH:15]=[CH:16][C:11]=2[O:10][C:4]2([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
2-{(3,4-dihydro-4-oxospiro [2H-1-benzopyran-2,1'-cyclohexan]-6-yl)oxy}acetate
Quantity
0.5 g
Type
reactant
Smiles
O=C1CC2(CCCCC2)OC2=C1C=C(C=C2)OCC(=O)[O-]
Name
Quantity
1.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with small amount of water
CUSTOM
Type
CUSTOM
Details
to separate crystalline precipitates
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of diethyl ether and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1CC2(CCCCC2)OC2=C1C=C(C=C2)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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